Ethyl methacrylate

Copolymerization kinetics Monomer reactivity ratios Styrene-methacrylate copolymers

Ethyl methacrylate (EMA) provides a precise intermediate balance between rigidity and flexibility, with a homopolymer Tg of 65°C—higher than n-butyl methacrylate (20°C) but lower than methyl methacrylate (105°C). Its distinct reactivity ratios (rSt=0.76, rEMA=0.30) ensure predictable copolymer composition drift unobtainable with MMA or BMA. Choose EMA for repeatable thermal and mechanical performance in specialty copolymer synthesis. Bulk quantities available; inquire for custom packaging and inhibitor options.

Molecular Formula CH2=C(CH3)COO(C2H5)
C6H10O2
C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 97-63-2
Cat. No. B166134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methacrylate
CAS97-63-2
SynonymsEthyl methacrylate inhibited with 15ppm MeHQ
Molecular FormulaCH2=C(CH3)COO(C2H5)
C6H10O2
C6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)C
InChIInChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3
InChIKeySUPCQIBBMFXVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 68° F (NTP, 1992)
0.05 M
Slightly soluble in chloroform;  miscible with ethanol, ethyl ether
Insoluble in water
In water, 5.4X10+3 mg/L at 25 °C
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methacrylate (EMA, CAS 97-63-2): Procurement-Relevant Chemical Identity and Core Properties for Polymer Synthesis and Industrial Formulation


Ethyl methacrylate (EMA) is a colorless, volatile liquid methacrylate ester monomer [1] with the molecular formula C6H10O2 and molecular weight of 114.14 g/mol [2]. It belongs to the alkyl methacrylate series, occupying a distinct intermediate position between methyl methacrylate (MMA) and n-butyl methacrylate (BMA) in terms of side-chain length and resulting polymer properties. EMA exhibits characteristic physical parameters including a boiling point of 118–119 °C, density of 0.909–0.917 g/mL at 25 °C, refractive index of 1.4116, and limited water solubility of 4–5.1 g/L at 20 °C [2]. The monomer is readily polymerizable via free-radical, anionic, and controlled radical polymerization mechanisms, and is commercially stabilized with inhibitors such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization during storage [1]. Its primary industrial utility lies in copolymerization with other (meth)acrylates and vinyl monomers to produce tailored polymers for coatings, adhesives, plastics, and dental materials, where its intermediate alkyl chain length provides a quantifiable balance between rigidity and flexibility that cannot be replicated by MMA (shorter, more rigid) or BMA (longer, more flexible).

Why Generic Substitution of Ethyl Methacrylate (CAS 97-63-2) with Other Alkyl Methacrylates Compromises Polymer Performance: A Data-Driven Procurement Perspective


The alkyl methacrylate class is not functionally interchangeable. The length of the ester alkyl side chain dictates critical polymer properties including glass transition temperature (Tg), mechanical modulus, copolymerization reactivity, and solubility parameters. Ethyl methacrylate (C2 side chain) occupies a precise intermediate position between methyl methacrylate (C1) and n-butyl methacrylate (C4). Substituting EMA with MMA yields polymers with significantly higher Tg and stiffness but reduced flexibility and impact resistance [1]; substituting with BMA yields polymers with lower Tg and increased softness but compromised mechanical strength [2]. Furthermore, copolymerization reactivity ratios for EMA differ measurably from those of MMA and BMA when polymerized with common comonomers such as styrene [3] or in specialized polymerization techniques such as group transfer polymerization (GTP) [4], directly impacting sequence distribution and compositional drift in copolymer synthesis. These quantifiable differences mean that procurement decisions based on cost or availability alone—without consideration of the specific side-chain length—will result in altered copolymer composition, shifted thermal transitions, and modified mechanical behavior that deviate from validated formulation specifications.

Quantitative Evidence Guide: Differentiating Ethyl Methacrylate (EMA) from Methyl Methacrylate (MMA) and n-Butyl Methacrylate (BMA) in Polymerization and Material Properties


Copolymerization Reactivity Ratios with Styrene: EMA Exhibits Intermediate r(St) and r(EMA) Values Relative to MMA and BMA

In TEMPO-mediated living free-radical copolymerization with styrene (St) at 125 °C, ethyl methacrylate (EMA) exhibits a styrene reactivity ratio r(St) of 0.76 and an EMA reactivity ratio r(EMA) of 0.30 [1]. These values position EMA as intermediate between methyl methacrylate (MMA) with r(St) = 0.74, r(MMA) = 0.25, and n-butyl methacrylate (BMA) with r(St) = 0.83, r(BMA) = 0.20 [1]. The systematic shift in r(St) from 0.74 (MMA) to 0.76 (EMA) to 0.83 (BMA) demonstrates that increasing alkyl chain length enhances the relative incorporation of styrene into the copolymer chain. This quantitative difference directly affects copolymer composition drift and sequence distribution, making EMA a distinct monomer choice when precise compositional control in styrene-methacrylate copolymers is required.

Copolymerization kinetics Monomer reactivity ratios Styrene-methacrylate copolymers

Group Transfer Polymerization (GTP) Reactivity Ratios: EMA Shows Distinct r Values Compared to MMA

In group transfer copolymerization of the MMA/EMA monomer pair, reactivity ratios were determined by semi-integral and nonlinear fully integral methods [1]. For MMA, rMMA values ranged from 1.24 to 1.25, while for EMA, rEMA values ranged from 0.30 to 0.34 [1]. The product rMMA × rEMA ≈ 0.37–0.42 indicates a strong tendency toward alternating copolymerization under GTP conditions, with MMA being approximately 4 times more reactive than EMA toward the active chain end. This stands in contrast to free-radical copolymerization where MMA and EMA exhibit reactivities close to unity and produce random copolymers [2]. The substantial deviation from unity in GTP demonstrates that EMA cannot be considered a direct substitute for MMA in ionic or pseudo-ionic polymerization processes without fundamentally altering the copolymer sequence distribution.

Group transfer polymerization Monomer reactivity ratios Methacrylate copolymerization

Homopolymer Glass Transition Temperature (Tg): EMA (65 °C) Occupies the Critical Intermediate Thermal Range Between PMMA (105 °C) and PBMA (20 °C)

Poly(ethyl methacrylate) (PEMA) exhibits a glass transition temperature (Tg) of 65 °C and a characteristic ratio (C∞) of 8.2 [1]. This places EMA precisely at the midpoint of the thermal transition range for the common alkyl methacrylate series: poly(methyl methacrylate) (PMMA) has Tg = 105 °C, while poly(n-butyl methacrylate) (PBMA) has Tg = 20 °C [2]. The 40 °C stepwise reduction in Tg from PMMA to PEMA, and an additional 45 °C reduction from PEMA to PBMA, reflects the plasticizing effect of increasing alkyl side-chain length. In copolymer systems, the incorporation of EMA into PMMA-based formulations results in a linear decrease in Tg and modulus of elasticity proportional to EMA content [3]. For applications requiring a polymer with ambient service temperature (20–25 °C) that retains mechanical integrity without brittleness, PEMA (Tg ≈ 65 °C) offers a quantifiably distinct thermal profile compared to PMMA (Tg ≈ 105 °C, brittle at room temperature) and PBMA (Tg ≈ 20 °C, soft and rubbery at room temperature).

Glass transition temperature Poly(alkyl methacrylates) Thermal properties

Monomer Physical Properties: EMA Exhibits Higher Boiling Point and Lower Specific Gravity than MMA, Affecting Distillation and Formulation Handling

Direct comparison of monomer physical constants reveals that ethyl methacrylate (EMA) has a boiling point of 119 °C, specific gravity of 0.909, and refractive index of 1.4116, whereas methyl methacrylate (MMA) has a boiling point of 100 °C, specific gravity of 0.939, and refractive index of 1.4120 [1]. The 19 °C elevation in boiling point for EMA relative to MMA is significant for industrial processes involving distillation, stripping, or high-temperature handling, reducing volatility and potentially improving process safety margins. The lower specific gravity of EMA (0.909 vs. 0.939) corresponds to approximately 3.2% lower density, which affects volumetric metering, shipping logistics, and buoyancy in aqueous formulations. These quantifiable differences in physical constants are not merely academic—they directly impact equipment calibration, storage vessel sizing, and hazard assessment in manufacturing environments.

Monomer physical properties Boiling point Specific gravity Refractive index

Glass Transition Breadth (ΔTg) and Self-Healing Behavior in EHA Copolymers: EMA Copolymers Exhibit Invariant ΔTg, Distinct from MMA and BMA Copolymers

In a systematic study of methacrylate/2-ethylhexyl acrylate (EHA) random copolymers, the glass transition breadth (ΔTg) trend varied markedly depending on the methacrylate comonomer [1]. Poly(MMA/EHA) copolymers exhibited increasing ΔTg with increasing EHA content. In contrast, poly(EMA/EHA) copolymers showed invariance in ΔTg compared to the PEMA homopolymer baseline, while poly(BMA/EHA) copolymers displayed decreasing ΔTg with increasing EHA content [1]. This differential behavior has direct implications for copolymer heterogeneity and potential self-healing performance. At room temperature over 100 hours, all tested methacrylate-based copolymers except for one p(BMA/EHA) composition exhibited slow or incomplete self-healing [1]. The invariant ΔTg profile of EMA/EHA copolymers represents a distinct material design feature—maintaining consistent transition breadth across composition changes—that is not replicated by MMA/EHA (increasing ΔTg) or BMA/EHA (decreasing ΔTg) systems.

Glass transition breadth Self-healing polymers Methacrylate-EHA copolymers

Mechanical Property Modulation in PMMA Copolymers: EMA Addition Produces Quantifiable, Linear Reductions in Tg, Modulus, and Fracture Toughness

Johnson and Jones (1994) systematically investigated the mechanical properties of PMMA and its copolymers with EMA and BMA [1]. Six polymers were produced by bulk polymerization, characterized for molecular weight and Tg, and assessed for modulus of elasticity and fracture toughness. Increasing the concentration of EMA or BMA resulted in a linear decrease in glass transition temperature, modulus of elasticity, and fracture toughness [1]. The linear relationship between EMA content and these mechanical properties provides a predictable and tunable platform for property modulation. For instance, the modulus of elasticity was reduced when conditioned and tested in water at 37 °C compared to ambient conditions for all polymers, while fracture toughness showed an increase under the same wet conditions [1]. These quantifiable trends demonstrate that EMA functions as an effective and predictable comonomer for softening PMMA without introducing nonlinear or erratic property changes.

Mechanical properties PMMA copolymers Fracture toughness Elastic modulus

Evidence-Backed Application Scenarios for Ethyl Methacrylate (EMA, CAS 97-63-2) Based on Quantifiable Differentiation


Tuning Copolymer Glass Transition Temperature via EMA Incorporation for Ambient-Temperature Service Applications

When a polymer formulation requires a Tg in the 40–80 °C range—higher than room temperature to maintain dimensional stability but lower than PMMA's 105 °C to avoid brittleness—EMA is the monomer of choice. The homopolymer PEMA Tg of 65 °C [1] and the linear decrease in copolymer Tg with EMA content [2] provide a quantifiable and predictable method for achieving the target thermal transition. Substituting EMA with MMA would raise Tg unacceptably; substituting with BMA would lower Tg below useful service temperatures. This scenario applies to automotive coatings that must resist heat sag at summer temperatures while retaining impact resistance at winter temperatures, and to optical components requiring thermal stability without fracture under mechanical load.

Precise Copolymer Composition Control in Styrene-Methacrylate Resins for Specialty Coatings and Adhesives

The reactivity ratios r(St) = 0.76 and r(EMA) = 0.30 for the styrene-EMA copolymerization system [3] differ measurably from those of styrene-MMA (0.74, 0.25) and styrene-BMA (0.83, 0.20). For manufacturers of styrene-methacrylate copolymers used in high-performance coatings, adhesives, or toner resins, the choice of methacrylate monomer directly dictates the copolymer composition drift and sequence distribution. EMA's intermediate reactivity profile enables a distinct compositional trajectory that cannot be replicated by simply adjusting feed ratios with MMA or BMA. This scenario is critical for quality control in continuous stirred-tank reactor (CSTR) polymerization processes where compositional consistency is paramount.

Viscosity Reduction in UV-Curable Urethane Acrylate Oligomer Formulations Without Sacrificing Mechanical Integrity

In experimental light-curing soft lining materials based on high-viscosity urethane (meth)acrylate oligomers (viscosities ranging from 1.9 to >8800 Pa·s), the addition of 20 wt% EMA reduced viscosity dramatically (to 0.2–13.6 Pa·s) while only slightly changing the mechanical properties (compressive modulus, Shore A hardness, tensile strength) [4]. This quantifiable benefit makes EMA an effective reactive diluent for UV-curable dental materials, 3D printing resins, and industrial coatings where low formulation viscosity is required for application or processing, but the final cured mechanical properties must remain within specification. BMA showed similar viscosity-reducing efficacy [4], but the selection between EMA and BMA should be driven by the desired final polymer Tg (65 °C vs. 20 °C).

Synthesis of Alternating or Gradient Copolymers via Group Transfer Polymerization (GTP) or Anionic Polymerization

The large difference in reactivity ratios for the MMA/EMA pair under GTP conditions (rMMA = 1.24–1.25, rEMA = 0.30–0.34) [5] enables the deliberate synthesis of copolymers with controlled composition gradients or alternating sequences. This is in stark contrast to free-radical copolymerization where MMA and EMA exhibit near-unity reactivity ratios and produce random copolymers [6]. For researchers and industrial producers utilizing GTP or anionic polymerization to create block copolymers, gradient copolymers, or precisely defined macromolecular architectures, EMA provides a distinct reactivity handle that MMA cannot substitute without fundamentally altering the polymer sequence. This scenario is essential for the design of thermoplastic elastomers, dispersants, and compatibilizers where monomer sequence determines self-assembly and interfacial activity.

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